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molecular formula C9H6N2 B120783 6-ethynyl-1H-pyrrolo[2,3-b]pyridine CAS No. 145901-16-2

6-ethynyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B120783
M. Wt: 142.16 g/mol
InChI Key: ZUCRVWKDOKGUPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09156827B2

Procedure details

The synthesis was performed with reference to the known literature (Bulletin of Chemical Society of Japan, Vol. 65, p. 2992, 1992). A solution of 6-[(trimethylsilyl)ethynyl]-1-benzoyl-1H-pyrrolo[2,3-b]pyridine (0.039 g, 0.12 mmol) in methanol (2.0 mL) was added with 5 N aqueous sodium hydroxide (1.0 mL), and the mixture was stirred at room temperature for 24 hours. The solvent was evaporated under reduced pressure, the residue was dissolved in ethyl acetate, and then the organic layer was washed successively with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was washed with a mixed solvent of hexane and ethyl acetate to obtain 6-ethynyl-1H-pyrrolo[2,3-b]pyridine (0.016 g, 90%).
Name
6-[(trimethylsilyl)ethynyl]-1-benzoyl-1H-pyrrolo[2,3-b]pyridine
Quantity
0.039 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[Si]([C:5]#[C:6][C:7]1[N:12]=[C:11]2[N:13](C(=O)C3C=CC=CC=3)[CH:14]=[CH:15][C:10]2=[CH:9][CH:8]=1)(C)C.[OH-].[Na+]>CO>[C:6]([C:7]1[N:12]=[C:11]2[NH:13][CH:14]=[CH:15][C:10]2=[CH:9][CH:8]=1)#[CH:5] |f:1.2|

Inputs

Step One
Name
6-[(trimethylsilyl)ethynyl]-1-benzoyl-1H-pyrrolo[2,3-b]pyridine
Quantity
0.039 g
Type
reactant
Smiles
C[Si](C)(C)C#CC1=CC=C2C(=N1)N(C=C2)C(C2=CC=CC=C2)=O
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed successively with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
WASH
Type
WASH
Details
the residue was washed with a mixed solvent of hexane and ethyl acetate

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(#C)C1=CC=C2C(=N1)NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.016 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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